molecular formula C25H19ClN4O3 B2756998 3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1357728-76-7

3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Katalognummer: B2756998
CAS-Nummer: 1357728-76-7
Molekulargewicht: 458.9
InChI-Schlüssel: FGLMBTNPFSMJEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a high-purity chemical reagent designed for pharmaceutical research and development. This synthetic compound features a unique hybrid structure combining tetrahydroquinazoline-2,4-dione and 1,2,4-oxadiazol-5-yl pharmacophores, creating a multifunctional scaffold with potential for diverse biological interactions. The molecular architecture includes a 4-chlorobenzyl group at the N-3 position and a 4-ethylphenyl-substituted 1,2,4-oxadiazole ring at the 7-position, contributing to enhanced lipophilicity and potential blood-brain barrier permeability. This carefully engineered structure is classified as a pharmaceutical intermediate under international customs nomenclature systems , specifically designed for the manufacture of finished pharmaceutical products . Researchers investigating enzyme inhibition, particularly against kinase targets or metalloenzymes, may find significant value in this compound due to its quinazoline-dione core which resembles known pharmacophores in medicinal chemistry. The 1,2,4-oxadiazole moiety serves as a bioisostere for carboxylic acid esters and amides, potentially enhancing metabolic stability while maintaining hydrogen bonding capacity. This compound falls under the category of substances qualifying for duty-free treatment in international pharmaceutical research contexts according to international trade agreements . Our product is provided with comprehensive analytical documentation including HPLC purity certification (>95%), mass spectrometry confirmation, and NMR spectral data. Strictly For Research Use Only (RUO), this product is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material according to laboratory safety protocols with appropriate personal protective equipment.

Eigenschaften

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3/c1-2-15-3-7-17(8-4-15)22-28-23(33-29-22)18-9-12-20-21(13-18)27-25(32)30(24(20)31)14-16-5-10-19(26)11-6-16/h3-8,10-11,18,20-21H,2,9,12-14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVKOVVFGLHGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3CCC4C(C3)NC(=O)N(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : 3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • Molecular Formula : C25H26ClN3O2
  • Molecular Weight : 433.95 g/mol

This compound features a complex structure that combines a tetrahydroquinazoline core with oxadiazole and chlorophenyl moieties, which are known to contribute to various biological activities.

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • A study indicated that derivatives of 1,2,4-oxadiazoles demonstrate cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The IC50 values for some derivatives were reported as low as 2.76 µM against specific cancer types .
CompoundCell LineIC50 (µM)
Compound 1HeLa5.0
Compound 2CaCo-23.5
Compound 3OvXF8992.76

Antimicrobial Activity

The antimicrobial potential of related compounds has also been documented. For example:

  • Compounds with similar structural features showed moderate to strong activity against bacterial strains such as Staphylococcus aureus and Salmonella typhi. Inhibitory concentrations varied depending on the specific compound and bacterial strain tested .
Bacterial StrainActivity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Escherichia coliWeak

Enzyme Inhibition

In addition to anticancer and antimicrobial activities, the compound may exhibit enzyme inhibition properties:

  • Preliminary studies suggest that derivatives could act as inhibitors of acetylcholinesterase (AChE), an important target for neurodegenerative diseases like Alzheimer’s .

The mechanism of action for compounds containing the oxadiazole ring often involves interaction with specific protein targets:

  • For instance, docking studies have indicated that these compounds can bind effectively to active sites of enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .

Study on Anticancer Properties

A notable study investigated the anticancer effects of a series of oxadiazole derivatives, including the target compound. The researchers evaluated the cytotoxicity using a panel of cancer cell lines:

  • Methodology : MTT assay was employed to determine cell viability.
  • Results : The compound exhibited significant cytotoxicity against ovarian cancer cells with an IC50 value of 9.27 µM.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized oxadiazole derivatives:

  • Methodology : Disk diffusion method was utilized to assess antibacterial activity.
  • Results : Several derivatives showed promising results against gram-positive and gram-negative bacteria.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to 3-(4-chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone (), a structurally related analog. Critical differences include:

Oxadiazole Substituent : The target compound features a 4-ethylphenyl group on the oxadiazole, whereas the analog has a 4-fluorophenyl group.

Quinazoline Substitution : The oxadiazole moiety is at position 7 in the target compound vs. position 2 in the analog.

Functional Groups: The target compound contains a tetrahydroquinazoline-2,4-dione core, while the analog has a quinazolinone with a sulfanyl (-S-) linker.

Table 1: Structural and Physicochemical Comparison
Property Target Compound Analog ()
Oxadiazole Substituent 4-Ethylphenyl (lipophilic, bulky) 4-Fluorophenyl (electronegative, smaller)
Quinazoline Substitution Position 7 (may influence binding site access) Position 2 (proximity to sulfanyl group)
Core Structure Tetrahydroquinazoline-2,4-dione (hydrogen-bond acceptor via dione groups) Quinazolinone (ketone at position 4, sulfanyl linker at position 2)
Calculated logP ~4.2 (higher due to ethyl group) ~3.5 (lower due to fluorine’s polarity)
Molecular Weight (g/mol) ~505.9 ~493.9

Research Findings and Trends

  • Activity Against Kinases : Quinazoline derivatives with electron-withdrawing groups (e.g., chlorine) often exhibit kinase-inhibitory activity. The target compound’s 4-ethylphenyl group may enhance selectivity for lipid-rich kinase domains (e.g., EGFR), while the analog’s fluorophenyl group could target polar active sites .
  • Solubility Limitations: Both compounds likely require formulation strategies (e.g., nanocarriers) to mitigate low solubility, a common issue with lipophilic heterocycles.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline-2,4-dione core followed by functionalization of the oxadiazole and chlorophenyl groups. Key steps include:

  • Cyclocondensation : Refluxing precursors in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) with bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitutions .
  • Oxadiazole formation : Using nitrile intermediates and hydroxylamine under controlled pH and temperature .
  • Purification : Column chromatography or recrystallization in ethanol/methanol to isolate high-purity products . Optimization focuses on solvent choice, catalyst loading (e.g., palladium for cross-coupling), and reaction time, monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon connectivity, particularly distinguishing the tetrahydroquinazoline ring and substituents .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .
  • Infrared (IR) Spectroscopy : Detects functional groups like carbonyl (C=O) and C-N bonds in the oxadiazole moiety .

Q. What in vitro assays are used for preliminary biological screening?

Initial activity assessments include:

  • Enzyme inhibition assays : Measuring IC50_{50} values against targets like kinases or proteases using fluorogenic substrates .
  • Cell viability assays : Testing cytotoxicity in cancer cell lines (e.g., MTT assay) to evaluate antiproliferative potential .
  • Receptor binding studies : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the compound’s 3D structure?

  • Data collection : High-resolution diffraction data from single crystals are processed using SHELXTL or SHELXL.
  • Refinement : Iterative cycles adjust atomic positions and thermal parameters, leveraging SHELXL’s robust algorithms for handling twinning or disorder .
  • Validation : Tools like PLATON ensure geometric accuracy and detect electron density anomalies .

Q. How should structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Substituent variation : Systematically modify the 4-ethylphenyl (oxadiazole) or chlorophenyl groups to assess impacts on potency .
  • Pharmacophore modeling : Use software like Schrödinger’s Maestro to identify critical binding motifs.
  • In silico docking : Predict interactions with targets (e.g., COX-2 or EGFR) using AutoDock Vina .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Compare data across models (e.g., primary cells vs. immortalized lines) to identify context-dependent effects .
  • Orthogonal assays : Validate findings using complementary methods (e.g., SPR for binding kinetics alongside cellular assays) .

Q. What strategies enhance synthetic yield and scalability?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for oxadiazole formation .
  • Flow chemistry : Enables continuous processing of intermediates, minimizing side reactions .
  • DoE (Design of Experiments) : Statistically optimize parameters like temperature, solvent ratio, and catalyst amount .

Q. How can computational methods predict metabolic stability?

  • ADMET profiling : Tools like SwissADME predict CYP450 metabolism sites and plasma protein binding .
  • MD simulations : Analyze ligand-receptor complex stability over time using GROMACS .

Methodological Considerations

Q. What purification techniques are most effective for this compound?

  • Recrystallization : Use ethanol/water mixtures for high recovery of pure crystals .
  • Preparative HPLC : Employ C18 columns with acetonitrile/water gradients to separate closely related impurities .

Q. How to validate target engagement in enzyme inhibition studies?

  • Competitive binding assays : Use labeled inhibitors (e.g., 3H^3H-ATP for kinases) to confirm direct competition .
  • Thermal shift assays : Monitor protein melting temperature shifts upon compound binding via differential scanning fluorimetry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.